Product packaging for 5-fluoro-3,5-AB-PFUPPYCA(Cat. No.:)

5-fluoro-3,5-AB-PFUPPYCA

Cat. No.: B1164180
M. Wt: 392.4
InChI Key: JPKXVUNTSWGYKJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3,5-AB-PFUPPYCA (also known as AZ-037) is a pyrazole-based synthetic cannabinoid receptor agonist (SCRA) presumed to act on the CB1 receptor . It was first identified in a seizure in France in 2015 and has since been detected in various regions, including the USA and Scotland, often in the context of ban-evading designer drugs . This compound is of significant value in forensic science and public health research for the analysis and monitoring of new psychoactive substances (NPS) . Recent in vitro pharmacological characterization using live cell β-arrestin 2 recruitment assays has provided critical insights. Studies indicate that 5F-3,5-AB-PFUPPYCA and its close analogs demonstrate a surprisingly limited activation potential at CB1 and CB2 receptors . Furthermore, some related compounds in this class have been shown to exhibit antagonistic behavior, which may be associated with their structural resemblance to known cannabinoid antagonists and inverse agonists . The emergence of such pyrazole-carrying SCRAs is of particular interest to researchers studying the impact of generic legislation on the NPS market, as their specific 3,5-regioisomer structure is designed to circumvent class-wide bans on synthetic cannabinoids . This makes them crucial for studies in analytical chemistry, toxicology, and drug policy. Our product is supplied as a high-purity material for research purposes only. Intended Research Applications: • Reference standard for forensic toxicology and drug seizure analysis. • Pharmacological in vitro studies on cannabinoid receptor function and signaling. • Metabolite identification and analytical method development (e.g., HPLC, MS). • Investigation of structure-activity relationships (SAR) of synthetic cannabinoids. Hazard Warning: This product is strictly for research use in a controlled laboratory setting. It is not intended for human or animal consumption and should be handled by qualified professionals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26F2N4O2 B1164180 5-fluoro-3,5-AB-PFUPPYCA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26F2N4O2

Molecular Weight

392.4

InChI

InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)17-12-16(14-6-8-15(22)9-7-14)25-26(17)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1

InChI Key

JPKXVUNTSWGYKJ-SFHVURJKSA-N

SMILES

FC1=CC=C(C2=NN(CCCCCF)C(C(N[C@@H](C(C)C)C(N)=O)=O)=C2)C=C1

Synonyms

AB-FUPPYCA; ​5-fluoro AB-FUPPYCA; 5-fluoro AB-FUPYCA; AZ-037

Origin of Product

United States

Analytical Methodologies and Forensic Characterization

Development and Validation of Detection Methods

The validation of analytical methods is essential to ensure the accuracy and reliability of results for synthetic cannabinoids in forensic toxicology. Studies have focused on developing and validating sensitive and specific methods for the quantitative identification of numerous synthetic cannabinoids, including 5-fluoro-3,5-AB-PFUPPYCA, in biological matrices. ojp.gov One such project validated a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for 29 different synthetic cannabinoids and their metabolites in blood and urine. ojp.gov

As part of the validation process, the stability of these compounds is assessed under various conditions. For instance, the processed stability of this compound in extracted blood samples stored in an autosampler was found to be 24 hours. ojp.gov This contrasts with other synthetic cannabinoids that remained stable for 48 or even 72 hours under the same conditions. ojp.gov It has been noted that synthetic cannabinoids with a 5-fluoropentyl moiety, like this compound, may exhibit less stability at room temperature compared to their non-fluorinated analogues. ojp.gov

High-resolution mass spectrometry is a cornerstone of NPS identification. cfsre.org Forensic laboratories utilize comprehensive, non-targeted data acquisition methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for the real-time identification of novel synthetic cannabinoids. cfsre.orgcfsre.org

The identification of this compound in seized materials has been confirmed through the evaluation of analytical data from both GC-MS and LC-QTOF in comparison to acquired reference material. cfsre.org These techniques provide crucial data for characterization, including the compound's molecular weight, molecular ion, and exact mass, which are fundamental for its unambiguous identification. cfsre.org

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
Chemical FormulaC20H26F2N4O2 cfsre.org
Molecular Weight392.44 g/mol cfsre.org
Molecular Ion [M+]392 cfsre.org
Exact Mass [M+H]+393.2097 cfsre.org

Methodologies for the detection of synthetic cannabinoids must be applicable to both seized drug materials and complex biological matrices like blood and urine. cfsre.orgojp.gov For seized materials, initial identification often involves GC-MS and LC-QTOF-MS analysis of the substance itself. cfsre.org

For biological samples, which are critical in clinical and medicolegal investigations, targeted LC-MS/MS methods are developed and validated for both screening and confirmation. ojp.gov These methods are designed to quantify the parent drug and its metabolites. The validation process includes rigorous testing to ensure the method's precision and accuracy across a range of concentrations. ojp.gov The ability to test for these continually evolving drugs can be challenging for laboratories, requiring constant adaptation and validation of new methods to identify both parent drugs and their metabolites. scitechnol.com

Establishment and Utilization of Spectral Libraries and Compound Databases for NPS

The rapid proliferation of NPS necessitates the continuous updating of analytical reference materials and spectral data. cfsre.org Spectral libraries and compound databases are critical tools for forensic chemists to identify unknown substances. Commercial entities and research institutions develop and maintain these resources. For example, Cayman Chemical provides a searchable GC-MS spectral database containing 70eV EI mass spectral data for over 2,000 of its forensic drug standards, including this compound. caymanchem.com These libraries allow laboratories to compare the mass spectrum of an unknown substance from a seized sample with the spectra of known, pure reference standards, facilitating a confirmed identification.

Incidence and Monitoring in Forensic Casework

Monitoring the incidence of NPS in forensic casework is essential for understanding drug trends and informing public health responses. Synthetic cannabinoids are frequently encountered in a variety of forensic contexts, including death investigations, impaired driving cases, and analysis of seized materials. cfsre.org this compound has been identified in forensic casework, indicating its presence on the recreational drug market. cfsre.orgnih.gov

Synthetic cannabinoids are often dissolved and sprayed onto plant material to be sold as "herbal" smoking mixtures. researchgate.net this compound has been detected in such preparations. In one instance, the compound was identified in a foil package labeled "Bling Bling Monkey" that was obtained as a seized material. cfsre.org It has also been detected in synthetic cannabinoid smoke blends in the United States as recently as late 2021. wikipedia.org Furthermore, the substance has been identified in samples from Scottish prisons, highlighting its emergence in various markets. nih.gov

Table 2: Documented Detections of this compound

Date of Report/DetectionLocation/ContextSample TypeSource
October 2018Tennessee, USASeized Material ("Bling Bling Monkey") cfsre.org
December 2021USASmoke Blends wikipedia.org
January 2023Scottish PrisonsNot Specified nih.gov

The international and rapidly changing nature of the NPS market necessitates global surveillance and early warning systems. unodc.org Organizations like the United Nations Office on Drugs and Crime (UNODC) operate programs such as the Global Synthetics Monitoring: Analyses, Reporting and Trends (SMART) Programme, which includes an Early Warning Advisory (EWA) on NPS. unodc.org These systems collect data from countries worldwide on the emergence of new substances to monitor trends, assess public health risks, and inform policy interventions. unodc.org By December 2014, NPS had been reported in over 90 countries. unodc.org

Another approach to monitoring involves using open-source information, such as media reports. researchgate.netnih.gov The Global Public Health Intelligence Network (GPHIN) has been used to collect and analyze media reports to rapidly detect clusters of adverse events associated with NPS and monitor their global spread. nih.gov This method has been shown to complement traditional national and international monitoring efforts by providing a rapid and effective way to track the presence and spread of substances like synthetic cannabinoids. nih.gov

Pharmacological Implications and Receptor Interactions

Presumed Cannabinoid Receptor Type 1 (CB1) Agonism Based on Structural Analogy

Synthetic cannabinoids are a class of novel psychoactive substances (NPS) designed to mimic the effects of THC by binding to and activating cannabinoid receptors. mdpi.com 5-fluoro-3,5-AB-PFUPPYCA belongs to a smaller group of synthetic cannabinoid receptor agonists (SCRAs) characterized by a monocyclic pyrazole (B372694) core. dundee.ac.uk Initially, due to its structural features, which are shared with other known synthetic cannabinoids, it was presumed to act as an agonist of the Cannabinoid Receptor Type 1 (CB1). wikipedia.org This presumption is rooted in the common practice of modifying chemical structures to create analogues that mimic the pharmacological activity of known psychoactive substances. researchgate.net

The structure of this compound contains elements similar to other synthetic cannabinoids such as AB-CHFUPYCA. wikipedia.org Interestingly, it can also be considered an analog of rimonabant, a traditional pyrazole-based compound known as a CB1 receptor antagonist. wikipedia.orgjbclinpharm.org This structural duality highlights the difficulty in predicting a compound's function based solely on its chemical blueprint. The re-emergence of "FUPPYCA" compounds like this compound in places such as Scottish prisons has been potentially linked to new legislative bans in China, a major source of NPS, as manufacturers alter structures to circumvent regulations. nih.govresearchgate.net

Comparative Analysis of Receptor Binding Affinities with Structurally Related Synthetic Cannabinoids

Despite initial assumptions based on its structure, in vitro studies have provided a more definitive understanding of this compound's interaction with cannabinoid receptors. A key study characterized the intrinsic CB1 and CB2 receptor activation potential of this compound and several of its structural analogs using live cell β-arrestin 2 recruitment assays. dundee.ac.uknih.gov

The research revealed that this compound and its fluorinated analog, 5F-3,5-ADB-PFUPPYCA, were essentially inactive at both CB1 and CB2 receptors. dundee.ac.uk This finding directly contradicts the presumption of CB1 agonism. In contrast, some of its non-fluorinated structural analogs showed a limited activation potential at the CB1 receptor, demonstrating that minor structural modifications, such as the position of the tail structure (regioisomers), can significantly impact pharmacological activity. nih.govresearchgate.net Specifically, the 5,3 regioisomers were found to be more active than their 3,5 analog counterparts. nih.gov

Furthermore, the study noted that all the tested "FUPPYCA" compounds exhibited antagonistic behavior at both receptors, which may be related to their structural similarity to known cannabinoid antagonists. nih.govresearchgate.net Given the general lack of pronounced CB receptor activity, it has been suggested that these particular 3,5 regioisomers are unlikely to pose a major public health threat through typical cannabinoid-mediated effects. nih.gov

CompoundCB1 Receptor ActivityCB2 Receptor Activity
5F-3,5-AB-PFUPPYCAEssentially InactiveEssentially Inactive
5F-3,5-ADB-PFUPPYCAEssentially InactiveEssentially Inactive
3,5-AB-CHMFUPPYCALimited Activation PotentialEssentially Inactive
5,3-AB-CHMFUPPYCALimited Activation PotentialEssentially Inactive
3,5-ADB-4en-PFUPPYCAEssentially InactiveEssentially Inactive
5,3-ADB-4en-PFUPPYCALimited Activation Potential (Potency: 30.5 nM, Efficacy: 23.2% vs CP55,940)Essentially Inactive

Data derived from in vitro β-arrestin 2 recruitment assays as reported by Deventer, M.H., et al. (2023). dundee.ac.uk

Challenges in Elucidating the Mechanism of Action for Novel Psychoactive Substances

The case of this compound exemplifies the significant challenges researchers and forensic scientists face in characterizing NPS. nih.gov A primary difficulty is the sheer volume and rapid evolution of these substances. researchgate.netnih.gov Clandestine laboratories constantly alter chemical structures to create new compounds that are not yet controlled by law, making it a moving target for identification and regulation. researchgate.netnih.gov

A major challenge is the general lack of knowledge regarding the nature, mechanism of action, metabolism, and toxicity of most NPS. nih.gov The physiological and toxicological properties of compounds like this compound are largely unknown. caymanchem.com As demonstrated, predicting pharmacological effects based on structural analogy alone can be misleading. nih.govnps-info.org While a compound may be structurally similar to a known agonist, it may exhibit vastly different properties, including inactivity or even antagonism. nih.gov

The molecular mechanisms of NPS action are often more complex than anticipated, potentially involving multiple receptor systems and neurotransmitter interactions. nih.govnps-info.org For forensic laboratories, keeping pace with the ever-changing drug market presents a constant struggle. Developing, validating, and implementing tests for each new substance is a time-consuming process, and by the time a test is ready, the substance may have already been replaced by a new analogue on the illicit market. ojp.gov This dynamic environment complicates efforts to understand the public health risks associated with emerging NPS. nih.gov

Biological Context and Metabolomic Investigations

Detection in Mammalian Metabolomic Profiles

The untargeted analysis of metabolomes provides a powerful tool for discovering novel compounds and understanding their association with physiological states. The presence of 5-fluoro-3,5-AB-PFUPPYCA has been noted in such analyses, specifically within the fecal metabolome of canines.

A significant finding in the field of veterinary science has been the identification of this compound in the fecal matter of dogs. A study focused on the fecal metabolome of obese dogs undergoing weight loss identified this compound as one of several that exhibited changes in concentration. nih.gov This detection in the fecal metabolome suggests that the compound is either ingested and passes through the gastrointestinal tract, or is a metabolite formed within the gut environment. The study identified this compound as a synthetic cannabinoid derivative. nih.gov

The same study that identified this compound in the canine fecal metabolome also revealed a notable increase in its concentration following a dietary intervention aimed at weight loss. nih.gov Obese dogs were fed a high-fiber, high-protein diet, which resulted in significant weight reduction. The untargeted fecal metabolome analysis showed that the concentration of this compound was among a select group of compounds that increased after the weight loss period. nih.gov

Table 1: Changes in Fecal Metabolite Concentrations in Obese Dogs After Weight Loss (This is an interactive table based on the data presented in the text. You can sort the columns by clicking on the headers.)

MetaboliteChange After Weight Loss
This compound Increased
Purine (B94841)Decreased
1-methylxanthineDecreased
CetrimoniumDecreased
CoumestrolDecreased
TrigonellineDecreased
L(-)-methionineDecreased
ImidaclopridIncreased
1,5-isoquinolinediolIncreased
2-hydroxyquinolineIncreased
MatairesinolIncreased
4-hydroxybenzaldehydeIncreased
(-)-epicatechinIncreased

Source: Adapted from data in "Untargeted fecal metabolome analysis in obese dogs after weight loss achieved by feeding a high-fiber-high-protein diet." nih.gov

This association between dietary change, weight management, and the concentration of this compound raises questions about the compound's origins and its potential role in host metabolism. The study's authors noted that it was unclear whether these changes were a direct result of weight reduction or the dietary change itself. nih.gov

Research into the Relevance of Metabolomic Shifts in Specific Physiological States

While the detection of this compound in the canine fecal metabolome is a critical first step, understanding the relevance of this finding is an ongoing area of research. The study in dogs did not determine the specific health relevance of the changes in this synthetic compound's concentration after weight loss. nih.gov

The broader context of metabolomics suggests that shifts in the concentrations of various compounds can be indicative of underlying physiological processes. The fecal metabolome, in particular, offers a functional readout of the gut microbiome's activity. nih.gov The presence and altered concentration of a synthetic compound like this compound could signify interactions with host metabolic pathways or reflect exposure to environmental sources.

Potential Interactions with Gut Microbiota and Host Metabolism

The gut microbiota plays a crucial role in the metabolism of a vast range of xenobiotics, including drugs and other foreign compounds. It is plausible that the gut microbiota could be involved in the metabolism or transformation of this compound. The bidirectional relationship between the gut microbiota and the endocannabinoid system is an area of growing interest, and it is possible that synthetic cannabinoids could also influence or be influenced by the gut microbial community.

While direct evidence of interactions between this compound and gut microbiota is currently lacking, the general role of gut bacteria in drug and xenobiotic metabolism is well-established. The changes observed in the canine study occurred alongside shifts in other metabolites known to be associated with bacterial metabolism, such as purine and quinoline (B57606) derivatives. nih.gov This co-occurrence suggests a potential, though unconfirmed, link between the gut microbial environment and the presence of this compound. Further research is needed to elucidate any direct interactions and their implications for host metabolism and health.

Future Research Directions and Knowledge Gaps

Comprehensive Pharmacological Characterization and Efficacy Studies

A significant knowledge gap exists regarding the complete pharmacological profile of 5-fluoro-3,5-AB-PFUPPYCA. Initial in vitro studies using β-arrestin 2 recruitment assays have characterized its activity at the primary cannabinoid receptors, CB1 and CB2. These studies found that this compound and its fluorinated analog, 5F-3,5-ADB-PFUPPYCA, were essentially inactive at both receptors. dundee.ac.uknih.gov Furthermore, these compounds exhibited antagonistic behavior at CB1 and CB2 receptors, a characteristic potentially linked to their structural similarity to known cannabinoid inverse agonists and antagonists. dundee.ac.uknih.govresearchgate.net

However, this initial screening is not exhaustive. Future research must expand upon these findings to fully understand the compound's interactions with the endocannabinoid system and other potential biological targets.

Key areas for future investigation include:

Receptor Binding Affinity: Quantitative studies are needed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. This will clarify whether its lack of activity is due to poor binding or an inability to elicit a functional response after binding.

Functional Assays: A broader range of functional assays is required to explore different signaling pathways. Beyond β-arrestin recruitment, studies should investigate G-protein activation, adenylyl cyclase inhibition, and intracellular calcium mobilization to determine if the compound exhibits any functional selectivity.

In Vivo Efficacy: Given the low in vitro activity, in vivo studies in animal models are crucial to determine if the compound or its potential metabolites have any cannabimimetic or other behavioral effects. nih.gov

Table 1: In Vitro Activity of this compound and Analogs at Cannabinoid Receptors
CompoundCB1 Receptor ActivityCB2 Receptor ActivityObserved Behavior
This compoundEssentially InactiveEssentially InactiveAntagonistic
5F-3,5-ADB-PFUPPYCAEssentially InactiveEssentially InactiveAntagonistic
3,5-AB-CHMFUPPYCAWeakly ActiveEssentially InactiveAntagonistic
5,3-AB-CHMFUPPYCAWeakly Active (Potency: 17.4 nM)Essentially InactiveAntagonistic
Data sourced from in vitro β-arrestin 2 recruitment assays. dundee.ac.uknih.gov

Detailed Metabolic Pathway Elucidation and Metabolite Identification

There is currently no published research on the metabolic fate of this compound in humans. This is a critical knowledge gap, as metabolites are often the primary targets for forensic and clinical urine analysis. sci-hub.se Research on other synthetic cannabinoids, particularly those with similar structural features (a 5-fluoropentyl chain and a pyrazole (B372694) core), can guide initial hypotheses. nih.govnih.gov

For instance, studies on 5-fluoro analogs of other synthetic cannabinoids have shown that common metabolic routes include oxidative defluorination to produce 5-hydroxypentyl and pentanoic acid metabolites. nih.gov Research on the pyrazole-containing compound 3,5-AB-CHMFUPPYCA indicated that its metabolism was dominated by oxidation of the side chain. sci-hub.senih.gov

Future research should focus on:

In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes (HLMs) and human hepatocytes is the standard first step to identify phase I and phase II metabolites.

Metabolite Identification: High-resolution mass spectrometry (HRMS) techniques are essential for the structural elucidation of metabolites formed in vitro.

In Vivo Confirmation: Analysis of authentic biological samples from users, if they become available, is necessary to confirm the presence of metabolites identified in vitro and to understand the primary metabolic pathways in humans.

Table 2: Predicted Metabolic Pathways for this compound
Biotransformation TypePredicted ReactionRationale (Based on Similar Compounds)
Phase IOxidative Defluorination of Pentyl ChainCommon pathway for 5-fluoro synthetic cannabinoids, leading to 5-hydroxypentyl and carboxylic acid metabolites. nih.gov
Phase IHydroxylationHydroxylation can occur on the fluorophenyl ring or the valine linker.
Phase IAmide HydrolysisCleavage of the amide bond connecting the valine group to the pyrazole core. sci-hub.se
Phase IIGlucuronidationHydroxylated metabolites are often conjugated with glucuronic acid for excretion. nih.gov

Investigation of Specific Biological Roles and Systemic Effects Beyond Current Observations

The observation that this compound is largely inactive as a CB1/CB2 agonist raises important questions about its biological effects. dundee.ac.uknih.gov The reasons for its presence on the recreational drug market are unclear if it does not produce typical cannabimimetic effects. It is possible that the compound has other, as-yet-unidentified biological roles, or that it acts as a prodrug to more active metabolites. The antagonistic properties observed also warrant further investigation. nih.gov

Future studies must look beyond cannabinoid receptor agonism and investigate a wider range of potential systemic effects. Research into other synthetic cannabinoids has revealed impacts on various physiological processes, such as angiogenesis, which could be an avenue for exploration. nih.govresearchgate.net The possibility of non-CB-mediated effects or toxicity cannot be excluded. dundee.ac.uk

Development of Advanced Analytical Strategies for Trace Level Detection and Quantification

The identification of this compound has been reported in seized materials using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry. cfsre.org While these methods are suitable for bulk material identification, there is a pressing need to develop and validate advanced analytical strategies for its detection and quantification at trace levels in complex biological matrices.

The development of such methods is contingent on understanding the compound's metabolism, as metabolites are often the preferred analytical targets in urine. sci-hub.se Future efforts in analytical toxicology should focus on creating robust and sensitive methods for routine screening.

Priorities for analytical development include:

Validated Quantification Methods: Development of validated methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its primary metabolites in blood, urine, and oral fluid.

High-Resolution Mass Spectrometry (HRMS): Application of HRMS for retrospective data analysis and the identification of novel metabolites in forensic casework.

Hair Analysis: Developing methods for detection in hair to prove chronic exposure, which requires consideration of potential thermolytic degradation products that could be mistaken for metabolites. sci-hub.se

Elucidation of Structure-Activity Relationships within the Pyrazole-Based Synthetic Cannabinoid Class

The pyrazole core is a distinctive feature that separates this compound from the more common indole- and indazole-based synthetic cannabinoids. Pyrazole derivatives have been studied as both cannabinoid receptor antagonists and agonists, indicating that subtle structural changes can significantly alter pharmacological activity. nih.govnih.govresearchgate.net

Initial research into the "FUPPYCA" series provides some preliminary insights into their structure-activity relationships (SAR). A key finding is the importance of the substitution pattern on the pyrazole ring. Studies have shown that 5,3-regioisomers (where the carboxamide tail is at position 3 and the aryl group is at position 5) are more active than their corresponding 3,5-regioisomers, such as this compound. dundee.ac.uknih.gov The limited activation potential of this compound at cannabinoid receptors is consistent with this trend. dundee.ac.uk

However, a comprehensive SAR model for this class is lacking. Systematic studies are needed where each part of the molecule—the N1-alkyl tail, the C3-substituent, and the C5-carboxamide linker group—is modified to understand its contribution to receptor affinity and efficacy. This will be critical for predicting the pharmacological properties of future pyrazole-based synthetic cannabinoids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-3,5-AB-PFUPPYCA, and what analytical techniques are critical for validating its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves fluorination at the 3,5-positions using halogen-exchange reactions or direct electrophilic fluorination agents (e.g., Selectfluor®). Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (210–260 nm). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with fluorinated analogs (e.g., perfluoroalkyl sulfonamides in ) to identify characteristic fluorine-proton coupling patterns .

Q. How does the fluorine substitution at the 3,5-positions influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity alters electron density and resonance stabilization. Use density functional theory (DFT) calculations to map electrostatic potential surfaces and compare frontier molecular orbitals (FMOs) with non-fluorinated analogs. Experimentally, assess steric effects via X-ray crystallography or dynamic NMR to study rotational barriers in fluorinated vs. non-fluorinated scaffolds (see fluorinated benzoic acid analyses in ) .

Advanced Research Questions

Q. What factorial design approaches are optimal for investigating the combined effects of reaction temperature, solvent polarity, and catalyst loading on the yield of this compound?

  • Methodological Answer : Implement a 2³ full factorial design to evaluate main effects and interactions. For example:

  • Factors : Temperature (60°C vs. 100°C), solvent (THF vs. DMF), catalyst (5 mol% vs. 10 mol%).
  • Response Variable : Reaction yield (HPLC quantification).
    Use ANOVA to identify significant factors and interaction plots to optimize conditions. Reference for factorial design principles and for statistical validation in chemical experiments .

Q. How can conflicting data on the hydrolytic stability of this compound in aqueous environments be resolved through controlled kinetic studies?

  • Methodological Answer : Conduct pH-dependent degradation studies under accelerated conditions (e.g., 40–80°C). Use UV-Vis spectroscopy or LC-MS to monitor degradation products. Apply the Arrhenius equation to extrapolate shelf-life at ambient temperatures. Compare degradation pathways with structurally related fluorinated compounds (e.g., perfluorovaleryl fluoride in ) to identify hydrolysis mechanisms .

Q. What theoretical frameworks (e.g., frontier molecular orbital theory) best explain the reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use FMO theory to predict regioselectivity by calculating HOMO (nucleophile) and LUMO (substrate) energy gaps. Validate with kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O or ²H) to trace reaction pathways. Cross-reference with fluorinated piperidine derivatives () to assess steric vs. electronic dominance .

Data Contradiction and Validation

Q. What strategies can reconcile discrepancies in reported binding affinities of this compound for biological targets?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, ionic strength) and validate using orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Apply meta-analysis to published datasets, adjusting for covariates like solvent purity or instrumentation sensitivity. Reference ’s Scopus-based literature review methodology for systematic data aggregation .

Theoretical and Methodological Frameworks

Q. How can the FINER/PICOT frameworks structure research questions on this compound’s environmental persistence?

  • Methodological Answer :

  • FINER : Ensure questions are Feasible (lab-scale degradation studies), Interesting (ecological impact), Novel (comparison with non-fluorinated analogs), Ethical (waste disposal protocols), and Relevant (regulatory compliance).
  • PICOT : Define Population (soil/water systems), Intervention (photolysis vs. biodegradation), Comparison (degradation rates of analogs), Outcome (half-life reduction), Timeframe (6-month monitoring).
    Align with ’s research question design principles .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.